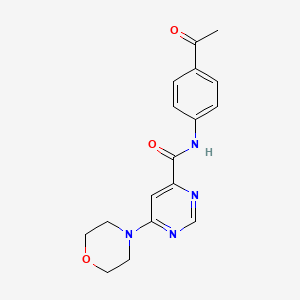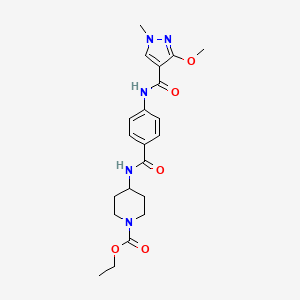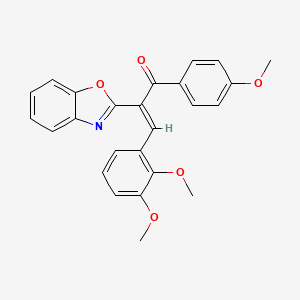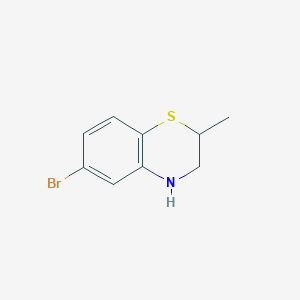![molecular formula C18H19N3O2 B2835928 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine CAS No. 2309554-16-1](/img/structure/B2835928.png)
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine is a complex organic compound with the molecular formula C18H19N3O2 This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an oxazole ring
准备方法
The synthesis of 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine typically involves multiple steps, including the formation of the piperidine, pyridine, and oxazole rings, followed by their subsequent coupling. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as cyclobutanone, piperidine, pyridine, and oxazole derivatives. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
化学反应分析
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine can be compared with other similar compounds, such as those containing piperidine, pyridine, or oxazole rings. Some similar compounds include:
Piperidine derivatives: These compounds often exhibit similar biological activities and are used in various pharmaceutical applications.
Pyridine derivatives: Known for their use in the synthesis of drugs and agrochemicals.
Oxazole derivatives: These compounds are studied for their potential antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of these three rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(21-9-6-14(7-10-21)13-3-1-4-13)16-11-17(23-20-16)15-5-2-8-19-12-15/h2,5,8,11-12H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERICNPEGAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzamide](/img/structure/B2835849.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)
![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2835856.png)
![2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2835857.png)

![1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2835859.png)

![N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide](/img/structure/B2835861.png)



![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)
